molecular formula C11H10N2O2 B1347638 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione CAS No. 27473-61-6

1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Cat. No. B1347638
CAS RN: 27473-61-6
M. Wt: 202.21 g/mol
InChI Key: AKYSWRIZYDOSDE-UHFFFAOYSA-N
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Patent
US07192954B2

Procedure details

A solution of (±)-spiro[imidazolidine-4,2′-indane]-2,5-dione (3.0 g, 14.8 mmol, described in Intermediate 12) in conc. nitric acid (33 mL) was stirred at ambient temperature for 1 h. The reaction was then poured onto crushed ice and the resultant solid was isolated by filtration. The crude material was recrystallized from ethanol to give the title compound as a yellow solid. MS: m/z=248 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]21[C:13](=[O:14])[NH:12][C:11](=[O:15])[NH:10]2.[N+:16]([O-])([OH:18])=[O:17]>>[N+:16]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[CH2:1][C:2]1([C:13](=[O:14])[NH:12][C:11](=[O:15])[NH:10]1)[CH2:3]2)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1C2(CC3=CC=CC=C13)NC(NC2=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2(CC3=CC=CC=C13)NC(NC2=O)=O
Name
Quantity
33 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was then poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
the resultant solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CC3(CC2=CC1)NC(NC3=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.